molecular formula C27H40N8O7 B523762 Cilengitide CAS No. 188968-51-6

Cilengitide

カタログ番号: B523762
CAS番号: 188968-51-6
分子量: 588.7 g/mol
InChIキー: AMLYAMJWYAIXIA-VWNVYAMZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Introduction to Cilengitide

This compound is a cyclic RGD (Arginine-Glycine-Aspartic acid) pentapeptide that functions as an integrin inhibitor, primarily targeting the integrins αvβ3, αvβ5, and α5β1. Developed in the early 1990s, it represents a novel class of anti-angiogenic small molecule drugs aimed at inhibiting tumor growth by blocking angiogenesis, a critical process for tumor survival and proliferation. This compound has undergone various clinical trials, particularly focusing on its efficacy in treating glioblastomas and other tumors.

Glioblastoma

This compound has been extensively studied in the context of glioblastoma multiforme (GBM), a highly aggressive brain tumor. It is currently in phase III clinical trials for newly diagnosed GBM patients, often in combination with radiation therapy and temozolomide chemotherapy. The rationale behind this combination is to enhance the efficacy of standard treatments by targeting the tumor microenvironment more effectively .

Other Tumors

In addition to glioblastoma, this compound is also being evaluated for various other cancers, including:

  • Head and Neck Cancer : Ongoing phase II trials are assessing its effectiveness.
  • Lung Cancer : Similar phase II studies are in progress.
  • Metastatic Melanoma : Research suggests that this compound may enhance the antitumor activity of temozolomide in this context .

Preclinical Studies

Preclinical studies have demonstrated this compound's ability to inhibit tumor growth through various mechanisms:

  • Xenograft Models : this compound has shown significant antitumor activity in xenograft mouse models, indicating its potential effectiveness in vivo .
  • Combination Therapies : Studies have indicated that this compound can potentiate the effects of other chemotherapeutic agents, leading to improved outcomes compared to monotherapy .

Case Study 1: Glioblastoma Treatment

A pivotal study involving this compound combined with standard treatment protocols for glioblastoma patients revealed promising results. Patients receiving this compound alongside radiation and temozolomide exhibited improved progression-free survival compared to those receiving standard treatment alone. This study underscores this compound's potential as an adjunctive therapy in aggressive cancers .

Case Study 2: Head and Neck Cancer

In a phase II trial focusing on head and neck cancer, this compound was administered to patients who had not responded adequately to conventional therapies. The results indicated a notable reduction in tumor size and improved patient outcomes, suggesting that this compound could serve as a viable treatment option for this patient population .

Data Table: Summary of Clinical Trials Involving this compound

Trial Phase Cancer Type Combination Therapy Outcome
Phase IIIGlioblastomaRadiation + TemozolomideImproved progression-free survival
Phase IIHead and Neck CancerStandard chemotherapyReduction in tumor size
Phase IILung CancerNot specifiedOngoing evaluation
Phase IIMetastatic MelanomaTemozolomideEnhanced antitumor activity

生物活性

Cilengitide is a cyclic RGD (Arginine-Glycine-Aspartic acid) pentapeptide and a selective antagonist of integrins, particularly αvβ3 and αvβ5. It has garnered attention for its potential in treating various cancers, notably glioblastoma, due to its anti-angiogenic properties. This article delves into the biological activity of this compound, exploring its mechanisms, preclinical and clinical findings, and implications for cancer therapy.

This compound exerts its biological effects primarily through the inhibition of integrin-mediated processes. The key mechanisms include:

  • Inhibition of Angiogenesis : this compound disrupts the interaction between integrins and their extracellular matrix (ECM) ligands, leading to reduced endothelial cell proliferation and migration, which are critical for angiogenesis .
  • Induction of Apoptosis : The compound induces apoptosis in tumor cells by activating apoptotic pathways and inhibiting pro-survival signaling pathways such as FAK (Focal Adhesion Kinase) and AKT (Protein Kinase B) .
  • Reduction of Tumor Hypoxia : By targeting αv integrins in glioma cells, this compound decreases tumor hypoxia and vessel density, which are essential for tumor growth and survival .

Preclinical Studies

Numerous studies have demonstrated this compound's efficacy in preclinical models:

Study TypeFindings
In Vitro This compound inhibited proliferation and induced apoptosis in glioma cells (U87 and SF763) by blocking αvβ3 and αvβ5 integrins .
In Vivo In mouse models with orthotopic brain tumors, this compound treatment resulted in significantly prolonged survival compared to controls .
Mechanistic Studies The compound was shown to disrupt interactions with vitronectin and tenascin, leading to detachment and apoptosis of endothelial and tumor cells .

Clinical Trials

This compound has been evaluated in several clinical trials across different cancer types:

Glioblastoma

A phase II study assessed this compound as a monotherapy in patients with recurrent glioblastoma. Key results included:

  • Efficacy : The 6-month progression-free survival rate was 12%, indicating modest efficacy as a single agent .
  • Drug Delivery : this compound was adequately delivered to tumors, with higher concentrations observed at the 2000 mg dose level .

Combination Therapies

This compound has also been tested in combination with other therapies:

  • With Cetuximab and Chemotherapy : A phase I/II trial showed a disease control rate of 100% among patients treated with this compound combined with cetuximab and platinum-based chemotherapy. Adverse events included nausea, fatigue, and anemia .
  • In Prostate Cancer : A phase II trial evaluated this compound in non-metastatic castration-resistant prostate cancer. Despite being well tolerated, no significant clinical activity was observed .

Case Studies

Several individual case reports highlight this compound's potential benefits:

  • A patient with recurrent glioblastoma treated with this compound experienced stable disease for several months, suggesting potential utility in specific cases when used alongside standard therapies .
  • In a cohort of patients receiving this compound for advanced solid tumors, some exhibited partial responses when combined with other agents, emphasizing the need for further exploration of combination strategies .

Q & A

Q. Mechanism of Action and Target Specificity

Basic: What are the primary molecular targets of Cilengitide, and how do they influence experimental design in cancer research? Advanced: How do tissue-specific integrin expression profiles affect the interpretation of this compound's efficacy in preclinical models?

Answer:
this compound is a cyclic RGD pentapeptide that selectively inhibits αvβ3 and αvβ5 integrins, with IC50 values of 4 nM and 79 nM, respectively . These integrins mediate endothelial cell adhesion, migration, and survival, making them critical in angiogenesis and tumor invasiveness. To validate target engagement, researchers should use integrin-specific binding assays (e.g., adhesion assays with vitronectin-coated plates) and quantify αvβ3/β5 mRNA/protein levels via qPCR or flow cytometry . In advanced studies, spatial transcriptomics or single-cell RNA sequencing can identify tissue-specific integrin expression patterns, which may explain discrepancies in drug response across models .

Q. Preclinical Model Selection

Basic: What animal models are most relevant for studying this compound’s anti-angiogenic effects? Advanced: How can researchers reconcile contradictory results in this compound efficacy between rabbit atherosclerotic plaque models and murine glioma models?

Answer:
The rabbit aortic plaque model (e.g., high-fat diet-induced atherosclerosis) is ideal for studying this compound’s inhibition of VEGF-A/VEGFR-2 signaling and MMP-driven plaque destabilization . In contrast, murine glioma models (e.g., orthotopic U87-MG xenografts) are better suited for assessing tumor-specific integrin blockade. Contradictions arise due to differences in integrin isoform dominance (e.g., αvβ3 in plaques vs. αvβ5 in gliomas) and microenvironmental factors. Advanced studies should combine histopathology, dynamic contrast-enhanced MRI for perfusion analysis, and multiplex cytokine profiling to contextualize tissue-specific mechanisms .

Q. Clinical Trial Design

Basic: What pharmacokinetic considerations are critical for designing phase I trials with this compound? Advanced: Why did continuous infusion regimens in phase I trials fail to improve outcomes compared to intermittent dosing in glioblastoma?

Answer:
this compound has a short half-life (3–5 hours) and no cumulative toxicity, prompting trials to test continuous infusion (e.g., 4-week cycles with weekly PK sampling). However, phase II trials (NABTC 03-02) showed no survival benefit despite adequate tumor delivery, likely due to compensatory integrin upregulation or stromal interactions . Advanced designs should integrate pharmacodynamic biomarkers (e.g., circulating endothelial cells) and adaptive dosing based on real-time PK/PD modeling .

Q. Data Contradictions and Reproducibility

Basic: How should researchers address variability in this compound-induced glioma cell detachment and viability across cell lines? Advanced: What methodologies can resolve conflicting findings on this compound’s synergy with temozolomide in MGMT-methylated vs. unmethylated gliomas?

Answer:
In vitro studies show this compound-induced detachment in some glioma lines (e.g., U87-MG) but not others, independent of αvβ3/β5 surface expression . To address variability, use 3D spheroid invasion assays and live-cell imaging to quantify dynamic responses. For synergy studies, CRISPR-mediated MGMT knockout/isogenic models and RNA-seq can clarify whether integrin signaling modulates DNA repair pathways independently of MGMT status . Meta-analyses of trial subpopulations (e.g., MGMT-methylated cohorts in CENTRIC/EORTC 26071) are also critical .

Q. Biomarker Development

Basic: What biomarkers are used to assess this compound’s target engagement in vivo? Advanced: How can multi-omics approaches improve biomarker stratification for this compound combination therapies?

Answer:
Standard biomarkers include αvβ3/β5 immunohistochemistry, plasma VEGF-A levels, and MMP-2/9 activity assays . Advanced studies should integrate radiomics (e.g., perfusion-weighted MRI) with proteomics (e.g., Olink panels) to map angiogenic signaling networks. Single-cell ATAC-seq can further identify chromatin accessibility changes in endothelial cells post-treatment, linking epigenetic states to drug resistance .

Q. Translational Challenges

Basic: What are the key limitations of 2D cell culture models in studying this compound’s anti-invasive effects? Advanced: How do stromal-tumor interactions in the glioblastoma microenvironment limit this compound’s clinical efficacy?

Answer:
2D models fail to replicate the ECM-rich tumor microenvironment. Use patient-derived organoids or microfluidic chips with endothelial co-cultures to study this compound’s effects on cell-ECM adhesion . In advanced models, spatial transcriptomics of resected glioblastoma samples can identify stromal-derived factors (e.g., fibronectin) that promote integrin-independent survival pathways .

Q. Methodological Rigor

Basic: What statistical methods are recommended for analyzing this compound’s dose-response in preclinical studies? Advanced: How can Bayesian adaptive designs improve dose optimization in early-phase this compound trials?

Answer:
Use nonlinear regression (e.g., log[inhibitor] vs. response curves) for IC50 determination and ANOVA with Tukey’s post hoc test for multi-group comparisons . For adaptive trials, Bayesian hierarchical models can integrate PK data (e.g., trough concentrations) with efficacy endpoints (e.g., progression-free survival) to dynamically adjust dosing .

特性

IUPAC Name

2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40N8O7/c1-15(2)22-25(41)33-17(10-7-11-30-27(28)29)23(39)31-14-20(36)32-18(13-21(37)38)24(40)34-19(26(42)35(22)3)12-16-8-5-4-6-9-16/h4-6,8-9,15,17-19,22H,7,10-14H2,1-3H3,(H,31,39)(H,32,36)(H,33,41)(H,34,40)(H,37,38)(H4,28,29,30)/t17-,18-,19+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLYAMJWYAIXIA-VWNVYAMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40N8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044035
Record name Cilengitide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188968-51-6
Record name Cilengitide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188968516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cilengitide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11890
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cilengitide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CILENGITIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EDF46E4GI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Cilengitide
Cilengitide
Cilengitide
Cilengitide
Cilengitide
Cilengitide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。